Part 1: Chemical Identity & Specifications
Part 1: Chemical Identity & Specifications
Technical Monograph: Escaline-d5 HCl as a Reference Standard
1.1 Core Identifiers In the domain of forensic toxicology and analytical chemistry, Escaline-d5 Hydrochloride serves as a critical stable isotope-labeled internal standard (ISTD). It is the deuterated analog of Escaline (3,5-dimethoxy-4-ethoxyphenethylamine), a psychoactive phenethylamine.
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Chemical Name: 3,5-Dimethoxy-4-(ethoxy-d5)-phenethylamine hydrochloride
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IUPAC Name: 2-[3,5-dimethoxy-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]ethan-1-amine hydrochloride
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CAS Number: Not Formally Assigned (Note: The CAS for the unlabeled parent Escaline HCl is 3166-82-3 ; for the free base, it is 39201-82-6 . Researchers must not confuse these with the deuterated analog).
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Molecular Formula:
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Molecular Weight: 266.78 g/mol (Salt); 230.32 g/mol (Free Base)
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Exact Mass (Free Base): 230.2045 Da
1.2 Structural Integrity & Labeling Logic
The deuterium label is strategically placed on the 4-ethoxy group (
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Reasoning: Placing the label on the ethyl ether tail provides high metabolic stability compared to labeling the ethylamine side chain, which is susceptible to oxidative deamination by Monoamine Oxidase (MAO).
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Mass Shift: This configuration offers a +5 Da mass shift relative to the native analyte, ensuring zero isotopic overlap (cross-talk) with the M+0, M+1, or M+2 isotopes of natural Escaline during Mass Spectrometry analysis.
Part 2: Synthesis & Manufacturing Workflow
2.1 Retrosynthetic Strategy The synthesis of Escaline-d5 generally follows the "classic" phenethylamine pathway (Shulgin’s method) but diverges at the initial alkylation step to introduce the isotopic label. The most robust route involves the alkylation of Syringaldehyde followed by a Henry reaction.
2.2 Step-by-Step Synthesis Protocol
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Isotopic Alkylation:
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Precursor: Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde).
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Reagent:Iodoethane-d5 (
) or Bromoethane-d5. -
Conditions: Anhydrous acetone/potassium carbonate (
) reflux. -
Mechanism: Williamson ether synthesis. The phenolic oxygen attacks the deuterated ethyl halide.
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Result: 3,5-Dimethoxy-4-(ethoxy-d5)-benzaldehyde.
-
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Nitroaldol Condensation (Henry Reaction):
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Reagents: Nitromethane (
) + Ammonium Acetate catalyst. -
Conditions: Reflux in acetic acid or methanol.
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Result: 3,5-Dimethoxy-4-(ethoxy-d5)-
-nitrostyrene. This yellow crystalline intermediate is stable and easy to purify.
-
-
Reduction:
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Reagents: Lithium Aluminum Hydride (
) in THF or /Pd-C. -
Conditions: Controlled reduction of the nitro group and alkene.
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Result: Escaline-d5 Free Base.
-
-
Salt Formation:
-
Reagent: Anhydrous HCl gas or HCl in diethyl ether.
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Result:Escaline-d5 Hydrochloride (White crystalline solid).
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2.3 Visualization: Synthesis Pathway
Figure 1: Synthetic route for Escaline-d5 HCl utilizing Iodoethane-d5 for stable isotopic labeling.
Part 3: Analytical Application (LC-MS/MS)
3.1 The Necessity of Deuterated Standards In forensic toxicology (e.g., blood/urine analysis), "matrix effects" can suppress ionization, leading to false negatives or inaccurate quantification. Because Escaline-d5 co-elutes with Escaline, it experiences the exact same suppression. By normalizing the analyte signal against the ISTD signal, these errors are mathematically cancelled out.
3.2 Validated LC-MS/MS Protocol
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Matrix: Human Plasma or Urine.
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Sample Preparation: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to isolate basic amines.
Table 1: Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Escaline | 226.1 ( | 181.1 | 20 | Quantifier |
| Escaline | 226.1 ( | 153.1 | 35 | Qualifier |
| Escaline-d5 | 231.1 ( | 186.1 | 20 | Internal Standard |
Note: The +5 Da shift is maintained in the fragment ion (181.1
3.3 Analytical Workflow Diagram
Figure 2: Workflow for quantitative analysis using Escaline-d5 to correct for matrix effects.
Part 4: Handling, Stability & Safety
4.1 Storage & Stability
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Hygroscopicity: As a hydrochloride salt, Escaline-d5 is moderately hygroscopic. It must be stored in a desiccator at -20°C .
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Solution Stability: Stock solutions in Methanol are stable for up to 12 months at -20°C. Avoid aqueous stock solutions for long-term storage to prevent hydrolysis or bacterial growth.
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Deuterium Exchange: The ethoxy-d5 label is non-exchangeable in protic solvents (methanol/water) under standard analytical conditions (pH 2-10), ensuring isotopic integrity.
4.2 Safety Profile
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Hazard: Potent 5-HT2A agonist. Treat as a high-potency pyschoactive.
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Handling: Use a fume hood and nitrile gloves. Avoid dust formation.[1][2]
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Legal Status: While the d5 analog is often used for research, it may be considered a "controlled substance analogue" in jurisdictions like the USA (Federal Analogue Act) or UK (Psychoactive Substances Act) due to its structural similarity to Mescaline and Escaline.
References
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for base synthesis methodology of 4-ethoxy phenethylamines).
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Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Retrieved from [Link]
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PubChem. (n.d.). Escaline Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
